molecular formula C20H22N2O3S4 B2601232 (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007243-46-0

(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Katalognummer B2601232
CAS-Nummer: 1007243-46-0
Molekulargewicht: 466.65
InChI-Schlüssel: DHWXAUXMEQWHDY-QZQOTICOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H22N2O3S4 and its molecular weight is 466.65. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Fahim and Ismael (2019) delved into the synthesis of novel sulfonamide derivatives, including those related to the compound . Their work highlighted the antimicrobial efficacy of these compounds. The synthesized derivatives exhibited promising activity against various microbial strains. Computational calculations were also employed to support the experimental findings, offering insights into the reactivity and potential mechanism of action of these compounds (Fahim & Ismael, 2019).

Theoretical Investigations on Antimalarial and Antiviral Properties

In another study, Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives, focusing on their antimalarial activity. This research extended to assess the potential utility of these compounds against COVID-19, utilizing computational calculations and molecular docking studies. The findings revealed significant antimalarial activity and provided a foundation for further exploration of these compounds as antiviral agents, particularly against SARS-CoV-2 (Fahim & Ismael, 2021).

Exploration of Metabolic Stability

Research by Stec et al. (2011) focused on the structure-activity relationships of PI3K/mTOR dual inhibitors, where a compound closely related to the query was investigated for its in vitro and in vivo potency. The study aimed to improve metabolic stability by modifying the heterocyclic core of the compound, highlighting the importance of structural alterations for enhancing drug-like properties (Stec et al., 2011).

Antitumor Evaluation and Molecular Modeling

Tomorowicz et al. (2020) synthesized a series of benzenesulfonamides with variations in the heterocyclic ring, assessing their antitumor activity. The most active compounds demonstrated significant cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of these derivatives. Molecular modeling and quantitative structure-activity relationship (QSAR) studies further elucidated the compounds' interactions with target proteins, offering insights into their mechanism of action (Tomorowicz et al., 2020).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of ACAT-1, which demonstrated significant selectivity and improved oral absorption. This discovery marks a step forward in the development of therapeutics for diseases involving ACAT-1 overexpression, showcasing the compound's potential application in clinical settings (Shibuya et al., 2018).

Eigenschaften

IUPAC Name

2-benzylsulfanyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S4/c1-26-11-10-22-17-9-8-16(29(2,24)25)12-18(17)28-20(22)21-19(23)14-27-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWXAUXMEQWHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.